molecular formula C18H17BrO4S B2914069 S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate CAS No. 882073-27-0

S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate

Cat. No.: B2914069
CAS No.: 882073-27-0
M. Wt: 409.29
InChI Key: KJVGJXYPZOGMCU-VZUCSPMQSA-N
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Description

S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate is a useful research compound. Its molecular formula is C18H17BrO4S and its molecular weight is 409.29. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of SM coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely participates in the SM coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The result of the compound’s action in the context of SM coupling reactions is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic procedures, enabling the construction of complex molecular architectures from simpler building blocks .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the SM coupling reactions are known for their mild and functional group tolerant reaction conditions . Additionally, the compound is likely to be mobile in the environment due to its water solubility . The product is water-soluble and may spread in water systems . These factors can influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

S-(4-bromophenyl) (E)-3-(2,3,4-trimethoxyphenyl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4S/c1-21-15-10-4-12(17(22-2)18(15)23-3)5-11-16(20)24-14-8-6-13(19)7-9-14/h4-11H,1-3H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVGJXYPZOGMCU-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)SC2=CC=C(C=C2)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)SC2=CC=C(C=C2)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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